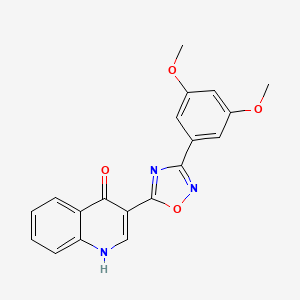

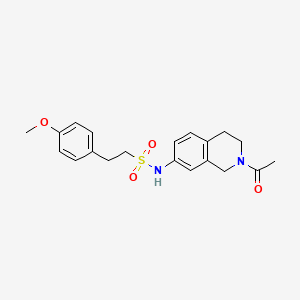

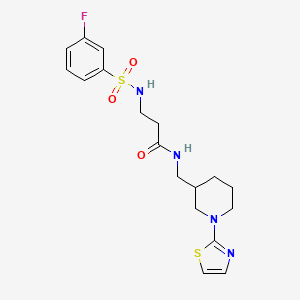

(2-Hydroxyquinolin-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2-Hydroxyquinolin-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone” is a compound with the molecular formula C22H23N5O2 . It’s a derivative of quinazoline, a class of compounds known for their wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .

Molecular Structure Analysis

The molecular structure of this compound includes a quinazoline core, which is a bicyclic compound made up of two fused six-membered rings, a benzene ring, and a pyrimidine ring . The specific arrangement of atoms and bonds in this compound would require more detailed structural data for accurate analysis.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, specific physical and chemical properties such as melting point, boiling point, solubility, and stability aren’t detailed in the available literature .Scientific Research Applications

Medicinal Chemistry Applications

Quinoline derivatives, such as the compound , have been investigated for their biological activities, including their role as antagonists for specific receptors. For example, the structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists has been studied. These compounds exhibit high potency and selectivity, making them valuable for therapeutic applications targeting the alpha(2C)-adrenoceptor, which is implicated in various neurological and psychiatric disorders (Höglund et al., 2006).

Materials Science

Quinoline derivatives are also explored for their luminescent properties and potential use in materials science. Novel piperazine substituted naphthalimide compounds, for instance, have been synthesized and shown to exhibit interesting luminescent properties and photo-induced electron transfer, suggesting their application in optical materials and sensors (Gan et al., 2003).

Chemical Synthesis and Corrosion Inhibition

Additionally, these compounds have been investigated for their role in chemical synthesis and corrosion inhibition. The corrosion inhibitory action of certain hydroxyquinoline-based piperazines on steel in an acidic environment showcases their potential in protecting metals from corrosion, which is vital for industrial applications (El faydy et al., 2020).

Antimicrobial Activity

The synthesis and evaluation of quinoline derivatives for antimicrobial activities highlight their potential as antibacterial and antifungal agents. These compounds' ability to target and inhibit the growth of various pathogens underscores their significance in developing new antimicrobial treatments (Raj & Patel, 2015).

Safety and Hazards

Properties

IUPAC Name |

4-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carbonyl]-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O2/c28-21-14-17(16-6-2-4-8-19(16)23-21)22(29)27-11-9-26(10-12-27)20-13-15-5-1-3-7-18(15)24-25-20/h2,4,6,8,13-14H,1,3,5,7,9-12H2,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQZUQYVVPNYSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=CC(=O)NC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Bromophenyl)-2-propan-2-ylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2548176.png)

![(E)-4-(N,N-diallylsulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2548179.png)

![N-tert-butyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2548180.png)

![N-[3-(4-methoxyphenyl)-4-oxo-[1]benzothiolo[3,2-b]pyran-2-yl]propanamide](/img/structure/B2548181.png)

![4-methoxybenzyl N-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbamate](/img/structure/B2548186.png)